5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It has been shown to have potential therapeutic applications in the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.
Mechanism of Action
5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1 to S phase transition of the cell cycle. When Rb is phosphorylated by CDK4/6, it releases the E2F transcription factor, which promotes cell cycle progression. By inhibiting CDK4/6, this compound prevents Rb phosphorylation and subsequently inhibits cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit tumor growth in preclinical animal models. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as tamoxifen and fulvestrant.
Advantages and Limitations for Lab Experiments
5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for CDK4/6. However, it also has some limitations, such as its low solubility and poor oral bioavailability. These limitations can make it difficult to administer the drug in animal models and clinical trials.
Future Directions
There are several potential future directions for 5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid research. One direction is to investigate its potential as a combination therapy with other targeted agents or immunotherapies. Another direction is to explore its use in other types of cancers, such as pancreatic cancer and melanoma. Additionally, there is ongoing research to develop more potent and selective CDK4/6 inhibitors with improved pharmacological properties.
Synthesis Methods
5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid was first synthesized by Pfizer in 2004. The synthesis involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a thieno[2,3-d]pyrimidine core followed by the introduction of the 2-methylphenylamino and carboxylic acid groups.
Scientific Research Applications
5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit CDK4/6 activity, which plays a critical role in the progression of the cell cycle. By inhibiting CDK4/6, this compound can induce cell cycle arrest and prevent cancer cells from proliferating.
properties
IUPAC Name |
5-methyl-4-(2-methylanilino)thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-5-3-4-6-10(8)18-13-11-9(2)12(15(19)20)21-14(11)17-7-16-13/h3-7H,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWEBZKVZFXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(SC3=NC=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.